5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine
Description
Properties
Molecular Formula |
C9H9N3O2S2 |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
5-(3-methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H9N3O2S2/c1-16(13,14)7-4-2-3-6(5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12) |
InChI Key |
YZOXXWPNGABIPE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine involves the formation of the 1,3,4-thiadiazole ring by cyclodehydration of an aromatic carboxylic acid derivative bearing the methylsulfonyl substituent with thiosemicarbazide. The reaction is typically catalyzed or facilitated by reagents such as phosphorus oxychloride or polyphosphate ester under controlled heating conditions.
Cyclodehydration Using Phosphorus Oxychloride (POCl3)
A well-documented method involves the cyclodehydration of the corresponding aromatic carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The procedure is as follows:
- Step 1: The aromatic carboxylic acid derivative (in this case, 3-(methylsulfonyl)benzoic acid) is mixed with phosphorus oxychloride at room temperature for 20 minutes.
- Step 2: Thiosemicarbazide is added, and the mixture is heated to 80–90 °C for one hour under stirring.
- Step 3: After cooling, water is added carefully, and the mixture is refluxed for 4 hours.
- Step 4: The reaction mixture is basified to pH 8 with sodium hydroxide solution, and the solid product is filtered and recrystallized from an appropriate solvent.
This method yields 5-aryl-1,3,4-thiadiazol-2-amine derivatives in moderate to good yields (typically 60–80%) and has been adapted from protocols described in recent anticancer compound synthesis studies.
One-Pot Synthesis Using Polyphosphate Ester (PPE)
An alternative and innovative approach employs polyphosphate ester as a catalyst and dehydrating agent, enabling a one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives:
- Thiosemicarbazide and the aromatic carboxylic acid are reacted directly in the presence of PPE at temperatures below 85 °C.
- The reaction proceeds via three steps in a single vessel, avoiding isolation of intermediates.
- This method offers advantages such as milder reaction conditions, reduced reaction times, and potentially higher purity of the product.
- The structures of the synthesized compounds are confirmed by mass spectrometry, IR, and NMR spectroscopies.
Synthesis via Cyclization of Thiosemicarbazones
Another route involves the preparation of thiosemicarbazones from aldehydes or ketones, followed by cyclization to form the thiadiazole ring:
- The thiosemicarbazone intermediate is prepared by condensation of the corresponding aldehyde (e.g., 3-(methylsulfonyl)benzaldehyde) with thiosemicarbazide.
- Cyclization is then induced by heating or using dehydrating agents.
- This method has been reported to yield stable 5-substituted-1,3,4-thiadiazol-2-amines with good yields and purity.
Post-Synthesis Functionalization
The amino group at the 2-position of the thiadiazole ring can be further derivatized by acetylation or coupling with acid chlorides to form amides or other derivatives:
- For example, acetylation with acetic anhydride in the presence of pyridine yields N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.
- Coupling reactions with acid chlorides in anhydrous tetrahydrofuran (THF) using sodium hydrogenocarbonate for neutralization have been used to introduce various substituents, enhancing biological activity.
Data Tables Summarizing Key Synthesis Parameters and Yields
Research Discoveries and Analytical Characterization
- The synthesized 5-aryl-1,3,4-thiadiazol-2-amine derivatives, including those with methylsulfonyl substituents, have been characterized by a suite of spectroscopic techniques confirming their structure and purity.
- Typical spectral features include broad NH2 signals in 1H-NMR around 7–9 ppm, characteristic C=N stretching in FT-IR near 1600 cm⁻¹, and elemental analysis consistent with theoretical values.
- These compounds have demonstrated promising biological activities, particularly anticancer effects, motivating the development of efficient synthetic methods.
- The use of polyphosphate ester in one-pot synthesis has been shown to be a cost-effective, safer alternative to traditional dehydrating agents, reducing byproduct formation and improving yields.
Chemical Reactions Analysis
Diazotization and Coupling Reactions
The primary amine group at position 2 undergoes diazotization under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), forming a diazonium intermediate. This intermediate participates in coupling reactions with electron-rich aromatic systems like phenols or anilines to generate azo derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate | 85–90% |
| Azo-coupling | β-naphthol, pH 9–10 | 5-[3-(MeSO₂)phenyl]-2-(naphthol-azo)-1,3,4-thiadiazole | 72% |
These azo derivatives are structurally analogous to bioactive dyes and have potential applications in photodynamic therapy .
Alkylation and Acylation
The thiol group (if present in tautomeric forms) and the amine group participate in alkylation/acylation. Selective alkylation occurs at the thiol position using alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF):
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Thiol alkylation | CH₃I, K₂CO₃, DMF, 60°C | 2-Amino-5-[3-(MeSO₂)phenyl]-1,3,4-thiadiazole-S-methyl | 83% |
| Amine acylation | Ac₂O, pyridine, reflux | N-Acetyl derivative | 78% |
The acetylated product (N-acetyl) shows distinct NMR shifts:
Cyclocondensation Reactions
The amine group reacts with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases, which can undergo cyclization under acidic or thermal conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Schiff base formation | 4-Chlorobenzaldehyde, EtOH, Δ | 2-(4-Chlorobenzylideneamino)thiadiazole | 68% |
| Cyclization | H₂SO₄, Δ | Fused thiadiazolo[3,2-b]triazole | 61% |
These heterocycles are pharmacologically relevant, showing enhanced antimicrobial activity compared to the parent compound .
Oxidation and Sulfur Modifications
The methylsulfonyl group is redox-inert, but the thiadiazole sulfur can be oxidized to sulfoxides or sulfones under strong oxidizing conditions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfur oxidation | H₂O₂, AcOH, 50°C | Thiadiazole sulfoxide | 55% |
| KMnO₄, H₂O, Δ | Thiadiazole sulfone | 48% |
Oxidation alters electronic properties, potentially enhancing interactions with biological targets like kinase enzymes .
Nucleophilic Aromatic Substitution
The electron-deficient thiadiazole ring facilitates nucleophilic substitution at position 5. For example, reaction with hydrazine replaces the methylsulfonylphenyl group:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| SNAr reaction | NH₂NH₂, EtOH, reflux | 5-Hydrazinyl-1,3,4-thiadiazol-2-amine | 65% |
This product serves as a precursor for hydrazone-based anticancer agents .
Metal Complexation
The amine and sulfur atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic activity:
| Reaction Type | Reagents/Conditions | Product | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ complexation | CuCl₂, MeOH, RT | [Cu(C₁₀H₈N₃O₂S₂)Cl] | 4.2 |
These complexes exhibit enhanced DNA-binding activity compared to the free ligand.
Polymer-Supported Reactions
Immobilization on polystyrene resins enables efficient synthesis of derivatives:
| Reaction Type | Reagents/Conditions | Product | Purity |
|---|---|---|---|
| Solid-phase synthesis | Wang resin, DIC, HOBt, DMF | Resin-bound thiadiazole | >95% |
This method minimizes byproducts and simplifies purification .
Scientific Research Applications
5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimalarial agent.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), which is crucial for the survival of the malaria parasite . The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the parasite’s life cycle.
Comparison with Similar Compounds
Antifungal Activity
Anticonvulsant Activity
- Compound 4c (): 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine shows potent anticonvulsant activity (ED₅₀ = 20.11 mg/kg in MES test). The chloro and phenoxy groups contribute to its efficacy via hydrophobic interactions with neuronal targets .
- Target Compound : The methylsulfonyl group’s electron-withdrawing nature may alter binding affinity to ion channels or enzymes like carbonic anhydrase, common targets for anticonvulsants .
Antimicrobial Activity
- Nitrofuran Derivatives () : 5-(p-Substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine derivatives display moderate antimicrobial activity. The nitrofuran moiety introduces redox-active properties, generating reactive oxygen species in microbial cells .
- Target Compound : The methylsulfonyl group lacks redox activity but may enhance stability against enzymatic degradation, extending half-life .
Electronic and Physicochemical Properties
*Estimated using ChemDraw.
Toxicity and Selectivity
- Diindolylmethyl Derivatives () : High lipophilicity increases risk of off-target effects, limiting therapeutic index .
Key Research Findings
Substituent-Driven Activity: Electron-withdrawing groups (e.g., -SO₂CH₃, -Cl) enhance target binding in enzymes like lanosterol demethylase (antifungal) or voltage-gated sodium channels (anticonvulsant) .
Solubility-Stability Trade-off : Methylsulfonyl improves aqueous solubility but may reduce blood-brain barrier penetration compared to halogenated analogs .
Synthetic Feasibility : Thiadiazoles with sulfonyl groups are synthetically accessible, enabling rapid SAR exploration .
Biological Activity
5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound of interest due to its diverse biological activities. This article explores its synthesis, characterization, and various biological properties, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
The molecular formula of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine is , with a molecular weight of 255.32 g/mol. The predicted boiling point is approximately 548.2 °C, and it has a density of 1.461 g/cm³ at 20 °C .
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of thiadiazole derivatives with phenyl and methylsulfonyl groups. Characterization techniques such as UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In one study, certain derivatives displayed zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound 18a | Salmonella typhi | 15 |
| Compound 18b | E. coli | 19 |
The presence of the methylsulfonyl group enhances the solubility and potential bioactivity of the thiadiazole framework .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. A review highlighted several compounds that demonstrated cytotoxic effects against various cancer cell lines. For example, one derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 0.28 |
| A549 | 0.52 |
Molecular docking studies suggest that these compounds interact with tubulin, which is crucial for cell division, thereby inhibiting tumor growth .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has been explored in several studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves modulation of signaling pathways related to inflammation .
Case Studies
- Antimicrobial Efficacy : A study tested several thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
- Cytotoxicity Assessment : In vitro assays demonstrated that certain thiadiazole derivatives significantly reduced cell viability in cancer cell lines while exhibiting low toxicity toward normal cells.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | H2SO4, KSCN, reflux | ~65% | |
| POCl3-mediated synthesis | POCl3, NH3, 90°C | ~68% | |
| Alkylation | Chloroacetyl chloride, Et3N, DMF | ~70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
